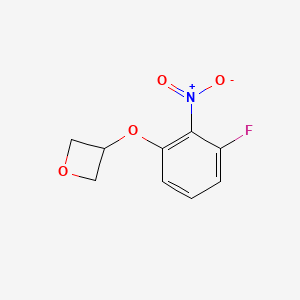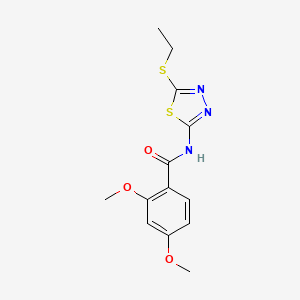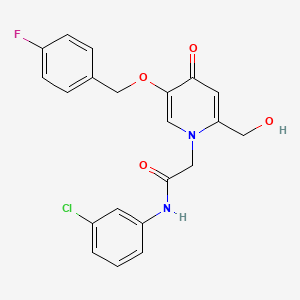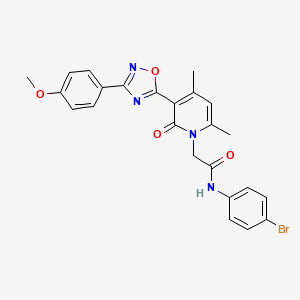![molecular formula C24H20N2O2 B2709010 2-[1-(diphenylmethyl)azetidin-3-yl]-1H-isoindole-1,3(2H)-dione CAS No. 38353-74-1](/img/structure/B2709010.png)
2-[1-(diphenylmethyl)azetidin-3-yl]-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
2-[1-(diphenylmethyl)azetidin-3-yl]-1H-isoindole-1,3(2H)-dione (DPMI) is an organic compound that has gained attention in recent years due to its potential applications in both scientific research and laboratory experiments. DPMI is a heterocyclic compound that can be synthesized from a variety of reagents, and it has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Photochemical Cycloaddition Reactions : A study explored the synthesis of 2H-Isoindole-4,7-diones through the photochemical cycloaddition of 2,3-Diphenyl-2H-azirine with quinones, leading to novel compounds with potential applications in materials science and organic synthesis (Gilgen et al., 1974).
Crystal and Molecular Structure Analysis : The crystal and molecular structure of 1-(Diphenylmethyl)azetidin-3-ol was determined, providing insight into the conformational and structural characteristics of similar azetidinyl compounds, which are crucial for understanding their chemical behavior and potential applications (Ramakumar et al., 1977).
Catalytic and Synthetic Applications
- Catalytic Asymmetric Addition : Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol was developed from readily available materials and evaluated for catalytic asymmetric addition to aldehydes. This highlights the utility of azetidinyl compounds in asymmetric synthesis, offering up to 99.0% enantioselectivity (Wang et al., 2008).
Material Science and Polymer Chemistry
- Enhancing Epoxy Resin Properties : A study synthesized a reactive modifier with azetidine-2,4-dione groups, aiming to improve the thermal and mechanical properties of epoxy resins through the formation of hydrogen-bonded networks. This research demonstrates the potential of azetidinyl derivatives in creating advanced materials with superior performance characteristics (Juang et al., 2011).
Photophysical Properties and Applications
- Photophysical Properties and Sensing Applications : The synthesis and analysis of a novel phthalimide derivative, incorporating an isoindole moiety, were conducted to investigate its solvatochromic behavior and potential as a pH sensor. This work illustrates the versatility of isoindole derivatives in developing sensors and photophysical studies (Akshaya et al., 2016).
Propriétés
IUPAC Name |
2-(1-benzhydrylazetidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c27-23-20-13-7-8-14-21(20)24(28)26(23)19-15-25(16-19)22(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,19,22H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAIRBJNYURIBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2708935.png)

![3-amino-6-oxo-1-thioxo-5,6-dihydro-1H-pyrido[1,2-a]quinazoline-2,4-dicarbonitrile](/img/structure/B2708937.png)




![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)
